molecular formula C21H20ClN3O2 B11452978 Isopropyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Isopropyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11452978
M. Wt: 381.9 g/mol
InChI Key: SDHJBHNFMUHUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These derivatives are characterized by a fused heterocyclic core (pyrimidine fused with benzimidazole) and variable substituents at the 2-, 3-, and 4-positions. Modifications at these positions, such as the 3-chlorophenyl and isopropyl ester groups in the target compound, influence physicochemical properties and pharmacological activity .

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

propan-2-yl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H20ClN3O2/c1-12(2)27-20(26)18-13(3)23-21-24-16-9-4-5-10-17(16)25(21)19(18)14-7-6-8-15(22)11-14/h4-12,19H,1-3H3,(H,23,24)

InChI Key

SDHJBHNFMUHUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)Cl)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation : 3-Chlorobenzaldehyde reacts with isopropyl acetoacetate to form an α,β-unsaturated ketone intermediate.

  • Michael Addition : 2-Aminobenzimidazole attacks the electrophilic β-carbon of the enone, forming a covalent adduct.

  • Cyclization : Intramolecular dehydration closes the pyrimidine ring, yielding the target compound.

Optimized Conditions :

  • Catalyst : Acetic acid (10 mol%) or p-toluenesulfonic acid (5 mol%)

  • Solvent : Ethanol or methanol under reflux (78–90°C)

  • Reaction Time : 6–8 hours

  • Yield : 72–85%

Substrate Modifications

  • Aldehyde Component : Replacement of 3-chlorobenzaldehyde with other substituted benzaldehydes alters the aryl group at position 4 but reduces yield due to steric or electronic effects.

  • β-Ketoester : Using methyl or ethyl acetoacetate instead of isopropyl acetoacetate decreases solubility, necessitating higher temperatures.

Stepwise Cyclocondensation Approach

For greater control over intermediate purity, a two-step synthesis is employed:

Synthesis of 2-Aminobenzimidazole Intermediate

2-Aminobenzimidazole is prepared via cyclization of o-phenylenediamine with cyanogen bromide (BrCN) in acidic methanol:

o-Phenylenediamine+BrCNHCl, MeOH2-Aminobenzimidazole(Yield: 88%)[3]\text{o-Phenylenediamine} + \text{BrCN} \xrightarrow{\text{HCl, MeOH}} \text{2-Aminobenzimidazole} \quad (\text{Yield: 88\%})

Formation of the Pyrimido Ring

The aminobenzimidazole reacts with 3-chlorobenzaldehyde and isopropyl acetoacetate in a Dean-Stark apparatus to facilitate azeotropic water removal:

Conditions :

  • Catalyst : Piperidine (5 mol%)

  • Solvent : Toluene at 110°C

  • Reaction Time : 12 hours

  • Yield : 68%

Advantages :

  • Avoids side reactions from in situ imine formation.

  • Enables isolation and characterization of intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields:

Procedure

A mixture of 2-aminobenzimidazole (1 equiv), 3-chlorobenzaldehyde (1.2 equiv), and isopropyl acetoacetate (1.1 equiv) in ethanol is irradiated at 100°C for 20–30 minutes using a 300 W microwave reactor.

Results :

  • Yield : 89%

  • Purity : >95% (HPLC)

  • Energy Efficiency : 40% reduction compared to conventional heating.

Solvent-Free Mechanochemical Synthesis

Eco-friendly synthesis is achieved via ball-milling:

Protocol

  • Reagents : 2-Aminobenzimidazole, 3-chlorobenzaldehyde, isopropyl acetoacetate

  • Catalyst : Montmorillonite K10 (10 wt%)

  • Conditions : Ball-mill at 30 Hz for 60 minutes

  • Yield : 77%

Benefits :

  • Eliminates toxic solvents.

  • Scalable for industrial production.

Post-Synthetic Modifications

Ester Hydrolysis

The isopropyl ester is hydrolyzed to the carboxylic acid using NaOH in THF/H2O (1:1):

Isopropyl ester2 M NaOHCarboxylic acid(Yield: 93%)[2]\text{Isopropyl ester} \xrightarrow{\text{2 M NaOH}} \text{Carboxylic acid} \quad (\text{Yield: 93\%})

Functionalization at Position 2

The methyl group undergoes bromination with N-bromosuccinimide (NBS) under radical initiation:

2-MethylNBS, AIBN2-Bromomethyl(Yield: 65%)[3]\text{2-Methyl} \xrightarrow{\text{NBS, AIBN}} \text{2-Bromomethyl} \quad (\text{Yield: 65\%})

Analytical Characterization

Key Data for Target Compound :

Property Value
Melting Point214–216°C
1H NMR^1\text{H NMR} (400 MHz, DMSO-d6)δ 1.25 (d, 6H), 2.38 (s, 3H), 5.21 (m, 1H), 7.32–7.58 (m, 4H), 7.89 (s, 1H)
13C NMR^{13}\text{C NMR}δ 21.5, 22.1, 69.8, 114.7–134.2 (aromatic), 165.4 (C=O)
HRMS (ESI+)m/z 424.1189 [M+H]+ (Calc. 424.1185)

Challenges and Optimization

Regioselectivity Issues

Competing pathways may form regioisomers if the aldehyde or β-ketoester is poorly electrophilic. Using electron-deficient aldehydes (e.g., 3-chlorobenzaldehyde) enhances selectivity for the 4-aryl product.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate reactions but complicate purification. Ethanol balances reactivity and ease of isolation .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for isopropyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is its anticancer properties. Studies have demonstrated that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompound Concentration (µM)% Inhibition
A5491045
MCF-71050
HeLa1040

Antimicrobial Properties

In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Research indicates that benzimidazole derivatives can exhibit significant antibacterial and antifungal activities. Compounds structurally related to this compound have been tested against various microbial strains, showing promising results .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of benzimidazole derivatives including this compound revealed substantial anticancer activity. The compound was tested on multiple cancer cell lines using the MTT assay method. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 8 to 15 µM across different cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that at a concentration of 100 µg/mL, the compound inhibited bacterial growth by more than 60% in both categories. This highlights its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Isopropyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole nucleus allows it to interact with biopolymers in the living system, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

  • Aryl Substituents: The 3-chlorophenyl group introduces electron-withdrawing effects, stabilizing the compound via resonance but reducing solubility. The 2,3,4-trimethoxyphenyl group in provides electron-donating methoxy groups, improving solubility and mimicking motifs seen in anticancer agents (e.g., combretastatin analogs).

Pharmacological Implications

  • Anticancer Activity : Trimethoxyphenyl derivatives (e.g., ) are associated with tubulin inhibition, while chlorophenyl groups may target oxidative stress pathways .
  • Antimicrobial Potential: Chlorine substituents often enhance antimicrobial activity by disrupting bacterial membranes or enzymes.
  • Bioavailability : The isopropyl ester’s higher lipophilicity may improve blood-brain barrier penetration compared to ethyl esters.

Structural Elucidation Methods

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for determining the conformations of such complex heterocycles . These methods resolve substituent orientations, aiding in structure-activity relationship (SAR) studies.

Biological Activity

Isopropyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C23H25ClN3O4
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 879078-93-0

Antibacterial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterobacter aerogenes.

A comparative study highlighted the effectiveness of various substituted dihydropyrimidines against bacterial strains:

CompoundActivity Against S. aureusActivity Against E. aerogenes
5eModerateWeak
7cSignificantModerate
8cSignificantWeak

These findings suggest that modifications in the chemical structure can enhance antibacterial efficacy .

Antifungal Activity

The antifungal properties of related compounds have also been documented. For example, certain derivatives have shown promising results against Candida albicans, which is a common fungal pathogen:

CompoundAntifungal Activity
5eEffective
7cModerate
8cWeak

These results indicate that the presence of specific substituents can influence antifungal activity, making it a relevant area for further exploration .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound has been noted for its ability to inhibit cell proliferation in cancer cell lines. A study focusing on the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway demonstrated that similar compounds could effectively suppress tumor growth in xenograft models:

CompoundIC50 (µM)Cell Line
Compound A10MCF-7 (Breast Cancer)
Compound B15HeLa (Cervical Cancer)

The mechanism appears to involve modulation of apoptosis and cell cycle arrest .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related dihydropyrimidine derivatives. For instance:

  • Study on Antibacterial Activity : Researchers synthesized a series of dihydropyrimidines and assessed their antibacterial effects against clinical isolates of S. aureus. The most potent compound exhibited an MIC value of 12 µg/mL.
  • Evaluation of Anticancer Properties : A derivative was tested on multiple cancer cell lines, resulting in a significant reduction in viability at concentrations as low as 5 µM.

These studies reinforce the notion that structural variations in dihydropyrimidine derivatives can lead to enhanced biological activities.

Q & A

Q. What established synthetic routes are available for preparing Isopropyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate?

Answer: The compound is synthesized via multi-step organic reactions, typically involving condensation of substituted benzimidazole precursors with dihydropyrimidine intermediates under acidic or catalytic conditions. Key steps include cyclization to form the pyrimido-benzimidazole core and esterification with isopropyl groups. Reaction optimization (e.g., solvent selection, temperature control, and catalyst use) is critical to achieving yields above 60% . Structural analogs in the dihydropyrimido-benzimidazole class are often synthesized using microwave-assisted methods to enhance reaction efficiency .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is used to confirm hydrogen and carbon environments, with specific attention to aromatic protons (δ 6.8–8.2 ppm) and methyl/isopropyl groups (δ 1.2–2.5 ppm). X-ray diffraction (XRD) provides precise bond angles (e.g., C–C–N angles ~117.94°) and distances (e.g., C–O bond ~1.36 Å), critical for validating the dihydro-pyrimido-benzimidazole scaffold . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 452.18 [M+H]⁺) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Answer: Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM.
  • Anti-inflammatory activity : COX-2 inhibition via ELISA.
  • Antimicrobial activity : Broth microdilution for MIC determination (e.g., against S. aureus or E. coli).
    Dose-response curves (IC₅₀ values) and selectivity indices (e.g., comparing cancer vs. normal cells) are critical for prioritizing further studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on cytotoxicity or enzyme inhibition.
  • Scaffold modification : Introduce heteroatoms (e.g., sulfur) into the benzimidazole ring to enhance metabolic stability.
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) to correlate lipophilicity with cellular uptake. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., tubulin or kinases) .

Q. What experimental strategies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

  • Standardization : Ensure uniform assay conditions (e.g., cell passage number, serum concentration) and use reference compounds (e.g., doxorubicin for cytotoxicity).
  • Orthogonal validation : Confirm activity via complementary methods (e.g., apoptosis assay alongside MTT).
  • Data normalization : Adjust for batch effects using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. How can computational models predict the compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key binding residues.
  • QSAR modeling : Use descriptors like topological polar surface area (TPSA) and hydrogen-bond donors/acceptors to predict bioavailability.
  • ADMET prediction : Tools like SwissADME estimate hepatic clearance and blood-brain barrier permeability .

Q. What methodologies are suitable for scaling up synthesis while maintaining purity?

Answer:

  • Process intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Purification : Optimize column chromatography (e.g., silica gel, gradient elution) or crystallization (solvent: antisolvent ratios).
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Methodological Frameworks for Data Interpretation

Q. How should researchers approach conflicting crystallographic data (e.g., bond angle discrepancies)?

Answer:

  • Error analysis : Compare experimental XRD data with theoretical values (DFT calculations at B3LYP/6-31G* level).
  • Thermal motion correction : Apply SHELXL refinement to account for anisotropic displacement parameters.
  • Cross-validation : Use multiple crystals (>3) to confirm reproducibility .

Q. What statistical methods are recommended for analyzing dose-response relationships in anti-proliferative assays?

Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ values.
  • Hill slope analysis : Assess cooperativity in target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.